QUIN 2, Tetrapotassium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

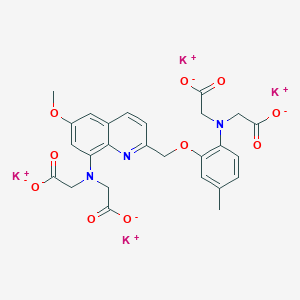

Quin 2, tetrapotassium salt is a chemical compound known for its ability to bind calcium ions, leading to significant changes in its ultraviolet absorption spectrum and fluorescence quantum yield . This property makes it a valuable tool in various scientific research applications, particularly in the study of calcium signaling in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Quin 2, tetrapotassium salt involves the reaction of 2-[(2-amino-5-methylphenoxy)methyl]-6-methoxy-8-aminoquinoline with carboxymethylating agents to form the tetraacetic acid derivative. This derivative is then neutralized with potassium hydroxide to yield the tetrapotassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and stored under conditions that protect it from light and moisture .

化学反応の分析

Types of Reactions

Quin 2, tetrapotassium salt primarily undergoes complexation reactions with metal ions, particularly calcium ions. The binding of calcium ions leads to a major shift in its ultraviolet absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield .

Common Reagents and Conditions

Reagents: Calcium ions, potassium hydroxide, carboxymethylating agents.

Major Products

The major product of the reaction between this compound and calcium ions is a highly fluorescent calcium-Quin 2 complex .

科学的研究の応用

Chemical Properties and Mechanism of Action

Quin 2 is a tetracarboxylic acid that exhibits a significant increase in fluorescence upon binding to calcium ions. The compound has a high selectivity for Ca²⁺ over other divalent cations, making it particularly useful in biological research where precise measurement of calcium levels is critical. The binding of Ca²⁺ leads to a major shift in its UV absorption spectrum and enhances its fluorescence quantum yield by approximately twenty-fold .

Calcium Measurement in Cells

Quin 2 is primarily utilized for measuring intracellular calcium concentrations. It has been effectively trapped inside cells to monitor cytoplasmic free Ca²⁺ levels, providing insights into cellular signaling pathways. For example, studies have demonstrated its ability to measure calcium transients in lymphocytes, aiding in the understanding of immune responses .

Indicator for Protein Interactions

The compound serves as an indicator for protein interactions involving calcium binding. For instance, it has been used to study the binding of calcium to anticoagulant proteins, revealing critical structural insights necessary for their function .

Pharmacological Studies

Quin 2 plays a role in pharmacological research by assessing the effects of drugs on calcium signaling pathways. It has been shown to influence the activity of Na⁺/K⁺-ATPase, which is essential for maintaining cellular ion balance . This application underscores its importance in drug discovery and development.

Development of Novel Indicators

Research has led to the development of new fluorescent indicators based on Quin 2's structure. These indicators are designed to provide enhanced sensitivity and specificity for various metal ions, expanding the range of applications beyond just calcium detection .

Case Study 1: Calcium Dynamics in Lymphocytes

In a study published in The Journal of Cell Biology, Quin 2 was employed to monitor cytoplasmic free Ca²⁺ concentrations in intact lymphocytes. The researchers demonstrated that Quin 2 could effectively capture rapid changes in intracellular calcium levels during immune responses, highlighting its utility as a real-time indicator .

Case Study 2: Investigating Drug Effects on Calcium Signaling

A pharmacological study utilized Quin 2 to assess the impact of various compounds on cellular calcium signaling pathways. The results indicated that certain drugs could significantly alter Ca²⁺ dynamics, providing valuable information for drug development targeting calcium-related disorders .

作用機序

The mechanism of action of Quin 2, tetrapotassium salt involves the binding of calcium ions to its carboxymethyl groups. This binding induces a conformational change in the molecule, leading to a shift in its ultraviolet absorption spectrum and an increase in fluorescence quantum yield. The calcium-Quin 2 complex is highly fluorescent, making it an effective indicator for calcium ion detection .

類似化合物との比較

Similar Compounds

BAPTA, tetrasodium salt: Another calcium chelator with similar properties but different binding kinetics.

Fura-2, pentapotassium salt: A calcium indicator with different spectral properties.

EGTA, tetrasodium salt: A calcium chelator with a higher selectivity for calcium over magnesium.

Uniqueness

Quin 2, tetrapotassium salt is unique due to its high fluorescence quantum yield upon binding with calcium ions, making it particularly useful in fluorescence-based calcium detection assays .

特性

CAS番号 |

73630-23-6 |

|---|---|

分子式 |

C26H27KN3O10 |

分子量 |

580.6 g/mol |

IUPAC名 |

tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |

InChIキー |

LXPOMWPJEXFSRN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

正規SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K] |

ピクトグラム |

Irritant |

同義語 |

N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, tetrapotassium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。